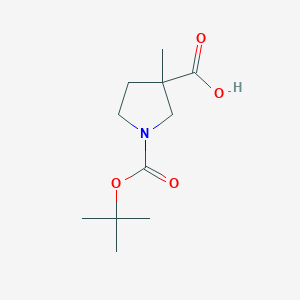

1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid

説明

1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid (hereafter referred to as Boc-3-Me-Pyrrolidine-3-COOH) is a protected amino acid derivative featuring a pyrrolidine ring with a methyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) group on the nitrogen. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and solubility in organic solvents . This compound is widely utilized in pharmaceutical synthesis, particularly in peptide and protease inhibitor development, due to its conformational rigidity and compatibility with diverse reaction conditions .

特性

IUPAC Name |

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLBJDMWGRKALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693156 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887587-09-9 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid is the amino group in organic synthesis. This compound, also known as a Boc-derivative, is used as a protecting group for amines.

Mode of Action

This compound interacts with its targets by being added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This results in the formation of a Boc-derivative, which protects the amino group during organic synthesis.

Biochemical Pathways

The biochemical pathway affected by this compound involves the protection of amines during organic synthesis. The compound acts as a protecting group for amines, preventing them from reacting with other substances during the synthesis process.

Pharmacokinetics

It is known that the compound can be removed from amines using strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol. This suggests that the compound may have good bioavailability due to its ability to be removed from its targets.

Result of Action

The result of the action of this compound is the protection of amines during organic synthesis. By acting as a protecting group, the compound allows for the successful synthesis of complex organic compounds without unwanted reactions involving the amines.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For example, the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base. Additionally, the removal of the compound from amines can be accomplished with strong acids. These processes suggest that the compound’s action, efficacy, and stability can be influenced by the chemical environment in which it is used.

生物活性

1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid, often referred to as Boc-3-methylpyrrolidine-3-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest in pharmaceutical research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antioxidant Activity: The compound exhibits antioxidant properties that can mitigate oxidative stress in cells.

- Anti-inflammatory Effects: It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, indicating potential use in inflammatory conditions .

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed mechanisms are still under investigation .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers | |

| Anti-inflammatory | Decreases TNF-α and IL-6 levels | |

| Anticancer | Inhibits proliferation of cancer cell lines |

Case Studies

-

Antioxidant and Anti-inflammatory Study:

A study investigated the effects of Boc-3-methylpyrrolidine on astrocytes exposed to amyloid-beta (Aβ) peptides. The compound demonstrated a reduction in cell death and decreased production of TNF-α, suggesting a protective role against neuroinflammation associated with Alzheimer's disease . -

Anticancer Activity Assessment:

Research into the anticancer potential of this compound revealed that it could inhibit the growth of specific cancer cell lines. The study highlighted its ability to induce apoptosis and reduce tumor growth in vivo, marking it as a promising candidate for further development in cancer therapeutics .

科学的研究の応用

Pharmaceutical Intermediates

Boc-3-methylpyrrolidine-3-carboxylic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the formation of complex molecules while protecting amine functionalities from unwanted reactions.

Case Study:

In a study focused on synthesizing novel anti-cancer agents, Boc-3-methylpyrrolidine derivatives were synthesized and screened for biological activity, demonstrating significant cytotoxic effects against cancer cell lines .

Peptide Synthesis

This compound serves as a building block in peptide synthesis, particularly in the formation of cyclic peptides where the pyrrolidine ring enhances the conformational rigidity and biological activity of the peptide.

Example Application:

In the development of peptide-based vaccines, Boc-3-methylpyrrolidine derivatives were incorporated into cyclic peptides to improve immunogenicity and stability .

Organic Synthesis

The compound is employed in organic synthesis as a chiral auxiliary or reagent in asymmetric synthesis processes. Its ability to facilitate enantioselective reactions makes it valuable for producing optically active compounds.

Research Insight:

A research paper highlighted its use in synthesizing chiral amines through reductive amination processes, showcasing how Boc protection aids in achieving high enantiomeric excess .

Comparison of Applications

| Application | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Intermediates | Synthesis of drug candidates | Anti-cancer agents |

| Peptide Synthesis | Building block for cyclic peptides | Peptide-based vaccines |

| Organic Synthesis | Chiral auxiliary in asymmetric synthesis | Synthesis of chiral amines |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of Boc-3-Me-Pyrrolidine-3-COOH are best contextualized by comparing it to analogous compounds. Key variations include substituent position, ring size (pyrrolidine vs. piperidine), and functional group modifications.

Structural Analogues

2.1.1. Positional Isomers and Stereoisomers

- 1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid (CAS: 1108713-51-4) differs by the methyl group at the 4-position instead of 3.

- (R)- and (S)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS: 72925-16-7 and 140148-70-5) are stereoisomers lacking the 3-methyl group. The absence of the methyl substituent reduces steric hindrance, facilitating nucleophilic reactions at the carboxylic acid moiety .

2.1.2. Halogenated Derivatives

- 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid (CAS: 934342-39-9) replaces the methyl group with fluorine and expands the ring to a piperidine. Fluorination increases electronegativity, enhancing acidity (pKa ~2.5 vs. ~3.2 for Boc-3-Me-Pyrrolidine-3-COOH) and altering metabolic stability .

2.1.3. Functionalized Derivatives

- 1-(tert-Butoxycarbonyl)-3-cyanopyrrolidine-3-carboxylic acid introduces a cyano group, which modifies electronic properties and enables click chemistry applications. The cyano group’s electron-withdrawing effect reduces the carboxylic acid’s nucleophilicity compared to the methyl analogue .

- 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)pyrrolidine-3-carboxylic acid (CAS: 1359705-53-5) incorporates a benzyl group with a fluorine substituent, increasing lipophilicity (logP ~2.8 vs. ~1.5 for Boc-3-Me-Pyrrolidine-3-COOH) and enhancing membrane permeability .

Physicochemical Properties

準備方法

Boc Protection of Pyrrolidine Derivatives

A common approach begins with the synthesis of 3-methylpyrrolidine-3-carboxylic acid or its esters, followed by amine protection with Boc anhydride (di-tert-butyl dicarbonate). This step is typically performed under mild basic conditions (e.g., using triethylamine or sodium bicarbonate) in organic solvents such as dichloromethane or tetrahydrofuran.

- Typical Reaction Conditions:

- Boc anhydride (1.1 equivalents)

- Base (1.2 equivalents)

- Solvent: Dichloromethane or THF

- Temperature: 0 to 25°C

- Reaction time: 2–12 hours

This yields 1-(tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid or its ester derivatives with high selectivity and yield.

Cyclization and Functionalization Routes

According to a European patent (EP3015456A1), pyrrolidine derivatives can be synthesized via cyclization of amino acid precursors or their derivatives under mild conditions, which are cost-effective and operationally simple. For example:

- Starting from amino acid derivatives or ketoesters, cyclization reactions form the pyrrolidine ring.

- Subsequent functional group transformations introduce the methyl substituent and carboxylic acid group at the 3-position.

- Boc protection is applied either before or after cyclization depending on the synthetic route.

This patent describes multiple examples of preparing Boc-protected pyrrolidines with various substituents, highlighting mild reaction conditions and efficient purification steps such as extraction with ethyl acetate and drying over magnesium sulfate.

Enamine and β-Ketoester Intermediates

Research on related heterocyclic amino acids indicates the use of β-keto esters and enamine intermediates as key steps in synthesizing Boc-protected nitrogen heterocycles. For instance, N-Boc-piperidine derivatives are prepared by:

- Conversion of N-Boc protected amino acids to β-keto esters using coupling agents like EDC·HCl and catalysts such as DMAP.

- Treatment of β-keto esters with N,N-dimethylformamide dimethyl acetal to form β-enamino diketones.

- Subsequent cyclization or substitution steps to yield Boc-protected heterocyclic acids.

Although this method is described for piperidine analogs, similar strategies can be adapted for pyrrolidine systems, providing a versatile synthetic platform.

Practical Preparation Protocol (Example)

A representative preparation protocol for this compound may involve:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Starting amino acid or ketoester precursor | Select suitable 3-methylpyrrolidine precursor |

| 2 | Cyclization reagents (e.g., acid catalyst) | Ring closure to form pyrrolidine core |

| 3 | Boc anhydride, base (e.g., triethylamine) | Protection of amine group at 0–25°C |

| 4 | Workup: extraction with ethyl acetate | Separation of product from aqueous layer |

| 5 | Drying over MgSO4, filtration, concentration | Purification to obtain Boc-protected acid |

This sequence is consistent with the examples provided in patent literature, emphasizing mild conditions and cost-effective raw materials.

Data Table: Summary of Preparation Conditions from Patents and Literature

Research Findings and Notes

- Mild reaction conditions and inexpensive raw materials are emphasized in patented methods, which reduce production costs and simplify scale-up.

- The Boc protection step is critical to stabilize the amine functionality and facilitate further synthetic transformations.

- Extraction with ethyl acetate and drying over magnesium sulfate are standard purification steps to isolate the product as an oil or solid.

- Related synthetic strategies using β-keto esters and enamines provide alternative routes, especially for constructing more complex heterocyclic systems.

- Solubility and formulation data for related Boc-protected pyrrolidines suggest good chemical stability, facilitating handling and storage.

Q & A

Q. How should researchers address conflicting data in reaction yields when scaling up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。